molecular formula C22H22N4O4S B2953129 (E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-53-9

(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2953129
CAS No.: 492427-53-9
M. Wt: 438.5
InChI Key: LCWAIOOZNMSNSX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a thiazolo[3,2-a]pyrimidine core fused with a pyrazole moiety, a 4-methoxyphenyl substituent at position 5, and a methyl group at position 5. The (E)-configuration of the pyrazol-4-ylmethylene group at position 2 is critical for its spatial arrangement and intermolecular interactions . The ethyl carboxylate at position 6 enhances solubility and modulates electronic properties, influencing reactivity and bioactivity .

Properties

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-5-30-21(28)18-13(2)24-22-26(19(18)15-6-8-16(29-4)9-7-15)20(27)17(31-22)10-14-11-23-25(3)12-14/h6-12,19H,5H2,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWAIOOZNMSNSX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as an acetylcholinesterase inhibitor.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

In vitro studies using the MTT assay have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant cytotoxic effects against several cancer cell lines including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)4.34 ± 0.98
SiHa (Cervical Cancer)4.46 ± 0.53
PC-3 (Prostate Cancer)2.13 ± 0.80

The compound demonstrated a higher cytotoxicity against the MCF-7 cell line compared to normal HEK cells, indicating a favorable selectivity profile for cancerous over normal cells.

The anticancer activity is believed to be mediated through tubulin polymerization inhibition and apoptosis induction in cancer cells. Molecular docking studies suggest that the compound interacts effectively with the colchicine-binding site of tubulin, disrupting microtubule dynamics critical for cancer cell proliferation .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. The synthesized compounds exhibited moderate antibacterial activity against various strains.

Antibacterial Screening

The following table summarizes the antimicrobial efficacy of selected derivatives:

Compound Activity Reference
Compound 2aModerate against E. coli
Compound 2bModerate against S. aureus
Compound 5aSignificant antifungal activity against C. albicans

While the activity varied among different compounds, some demonstrated promising potential as antibacterial and antifungal agents.

Acetylcholinesterase Inhibition

Thiazolo[3,2-a]pyrimidines are being explored for their role as acetylcholinesterase inhibitors, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Research indicates that certain derivatives show competitive inhibition of acetylcholinesterase with varying degrees of potency:

Compound IC50 (µM) Reference
Derivative A0.45 ± 0.05
Derivative B0.67 ± 0.03

These findings suggest that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance inhibitory activity against acetylcholinesterase.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Impact

The structural analogs differ primarily in substituents at positions 2, 5, and 4. Key comparisons include:

Compound Name Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Properties/Activities Reference IDs
Target Compound (1-Methyl-1H-pyrazol-4-yl)methylene 4-Methoxyphenyl Ethyl carboxylate Not explicitly reported in evidence; inferred antibacterial potential based on structural similarity to active analogs .
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate None (unsubstituted) 4-Bromophenyl Ethyl carboxylate Exhibits π-halogen interactions in crystal packing; bromine enhances molecular rigidity .
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Methoxycarbonyl)methylene 4-Chlorophenyl Ethyl carboxylate Chlorine and methoxycarbonyl groups increase electron-withdrawing effects, potentially altering reactivity .
Ethyl 7-methyl-2-(2,4,6-trimethoxybenzylidene)-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate Trimethoxy groups enhance hydrogen bonding (C–H···O); flattened boat conformation in pyrimidine ring .
Compound 4 (from Amanita hemibaphasubsp. javanica) N/A (non-thiazolo structure) N/A N/A 80.5% inhibition of H. pylori strain 51 at 100 µM; MIC50 = 72 µM. Demonstrates natural product antibiotic potential .

Key Observations:

The pyrazole moiety in the target compound may improve binding specificity compared to benzylidene analogs .

Crystallographic Behavior :

  • Bromophenyl and trimethoxybenzylidene substituents promote distinct packing via π-halogen and hydrogen-bonding interactions, respectively .
  • The target compound’s pyrazole group may facilitate π-stacking or hydrogen bonding, though crystallographic data is absent in the evidence .

Synthetic Methods :

  • Most analogs are synthesized via condensation reactions under acidic conditions (e.g., glacial acetic acid with sodium acetate) .
  • Yields range from 78% (trimethoxybenzylidene analog) to unquantified values for others .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.